4-Bromoheptane

Vue d'ensemble

Description

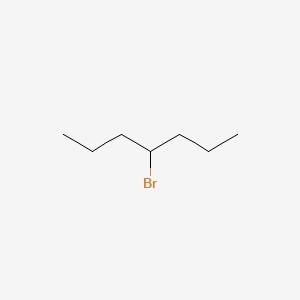

4-Bromoheptane is an organic compound with the molecular formula C7H15Br. It is a colorless liquid that is insoluble in water, but soluble in most organic solvents. This compound is a versatile organic compound that has a wide range of applications in organic synthesis, and is used to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Applications De Recherche Scientifique

Glutathione Depletion in Cell Studies

4-Bromoheptane has been used in cellular research, particularly in studies involving glutathione (GSH) depletion. A study by Khan and O'Brien (1991) demonstrated that this compound effectively depletes GSH in rat hepatocytes without causing cytotoxicity. This property makes it useful for exploring the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Role in Melanoma Cell Toxicity

Research by Moridani (2006) revealed that this compound, as a GSH depleting agent, increases the toxicity of 4-hydroxyanisole towards B16-F0 melanoma cells. This indicates its potential role in studying mechanisms of cell toxicity in melanoma (Moridani, 2006).

Application in Organic Photovoltaics

Liu et al. (2012) discussed the use of related bromoalkanes like 4-bromoanisole as processing additives in organic photovoltaics. Their research highlights the role of these compounds in controlling phase separation and phase purity, crucial for the efficiency of photovoltaic devices (Liu et al., 2012).

Monolayer Formation and Surface Chemistry

The self-assembly and structural properties of this compound monolayers on graphite were studied by Florio et al. (2008). They utilized ultrahigh vacuum scanning tunneling microscopy to reveal the molecular packing structures, offering insights into surface chemistry and nanotechnology applications (Florio et al., 2008).

Labeling in Synthesis of Local Anesthetics

Elbert et al. (1984) described the synthesis of labeled heptacaine and carbisocaine, starting from compounds like 1-bromoheptane. This method has implications in the development and tracing of local anesthetics (Elbert et al., 1984).

Safety and Hazards

Mécanisme D'action

Target of Action

Its primary interactions are likely to be non-specific and based on its physical and chemical properties .

Mode of Action

As an alkyl halide, 4-Bromoheptane can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon bonded to the bromine atom, leading to the substitution of the bromine .

Biochemical Pathways

These intermediates could interact with various biomolecules, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied. As a small, lipophilic molecule, it is likely to be well-absorbed following oral or dermal exposure. It may undergo hepatic metabolism, potentially via reactions involving cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Result of Action

The reactive intermediates formed during its metabolism could potentially react with cellular macromolecules, leading to cellular damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For example, the rate of its reactions with nucleophiles could be influenced by temperature and pH .

Propriétés

IUPAC Name |

4-bromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUTXEKPXPZAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061374 | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

998-93-6 | |

| Record name | 4-Bromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of detecting 4-bromoheptane in shale gas wastewater?

A1: The identification of this compound, along with other halogenated hydrocarbons, in shale gas wastewater is significant because it suggests the formation of unintended byproducts during unconventional natural gas development (UNGD) processes []. These halogenated compounds were not disclosed as additives used in the hydraulic fracturing process. This finding highlights the potential for complex chemical reactions occurring in the subsurface and the generation of potentially harmful substances not initially anticipated.

Q2: What are the potential implications of finding undisclosed compounds like this compound in shale gas wastewater?

A2: The presence of undisclosed compounds like this compound raises concerns regarding the environmental and health risks associated with UNGD wastewater []. Since the complete chemical composition and potential toxicity of these byproducts are often unknown, it poses challenges for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.